molecular formula C13H9ClN6 B11463334 4-Amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

4-Amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B11463334
M. Wt: 284.70 g/mol
InChI Key: QULLBEANFNNHDF-UHFFFAOYSA-N
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Description

4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE is a heterocyclic compound that features a pyrazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE typically involves the construction of the pyrazolotriazine skeleton followed by functional group modifications. One common method starts with the commercially available 5-aminopyrazole, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolotriazine derivatives, such as:

Uniqueness

What sets 4-AMINO-8-(4-CHLOROPHENYL)-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C13H9ClN6/c1-7-11(8-2-4-9(14)5-3-8)13-18-17-10(6-15)12(16)20(13)19-7/h2-5H,16H2,1H3

InChI Key

QULLBEANFNNHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C#N)N

Origin of Product

United States

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